3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
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Overview
Description
3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a sulfamoyl group, a methoxyethyl chain, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Methoxyethylation: Finally, the methoxyethyl group is introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.
Oxidation: The sulfamoyl group can be oxidized to sulfonyl derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 3-[(2-methoxyethyl)sulfamoyl]-N-(2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonyl derivatives of the original compound.
Scientific Research Applications
3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(2-methoxyethyl)sulfamoyl]benzoic acid: Lacks the nitrophenyl group, making it less versatile in certain applications.
N-(2-nitrophenyl)benzamide: Lacks the sulfamoyl and methoxyethyl groups, which may reduce its potential interactions in biological systems.
Uniqueness
3-[(2-methoxyethyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, offering a balance of stability and reactivity that is not commonly found in simpler analogs.
Properties
Molecular Formula |
C16H17N3O6S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2-methoxyethylsulfamoyl)-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H17N3O6S/c1-25-10-9-17-26(23,24)13-6-4-5-12(11-13)16(20)18-14-7-2-3-8-15(14)19(21)22/h2-8,11,17H,9-10H2,1H3,(H,18,20) |
InChI Key |
GLZAFMFTUOYHGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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